Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-
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Overview
Description
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- is a phenoxy acetamide derivative. Phenoxy acetamides are known for their diverse pharmacological activities and potential therapeutic applications . This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- typically involves the reaction of 1-phenylethylamine with substituted phenols . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- include other phenoxy acetamide derivatives such as:
- Chalcone derivatives
- Indole derivatives
- Quinoline derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- lies in its specific phenoxy and acetamide moieties, which contribute to its distinct pharmacological profile .
Properties
CAS No. |
70757-65-2 |
---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H23NO2/c1-23(2,18-9-5-3-6-10-18)19-13-15-21(16-14-19)26-17-22(25)24-20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,24,25) |
InChI Key |
ZCFZUYRDEYZQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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